

Application Note: A Validated RP-HPLC Method for the Quantification of Epigriseofulvin

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Compound of Interest

Compound Name: *Epigriseofulvin*

CAS No.: 469-49-8

Cat. No.: B045548

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Introduction

Griseofulvin is a crucial antifungal medication used to treat a variety of dermatophytoses[1]. It is a mycotoxin produced by the mold *Penicillium griseofulvum*[2]. During its synthesis or under certain storage conditions, impurities and related substances, such as its diastereomer **Epigriseofulvin**, can form. The quantitative determination of **Epigriseofulvin** is critical for ensuring the purity, safety, and efficacy of Griseofulvin drug substances and products. Regulatory bodies mandate strict control over such impurities.

This application note presents a robust, sensitive, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Epigriseofulvin**. The method is designed for use in quality control laboratories and research settings, providing a reliable system for impurity profiling. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to empower researchers to adapt or troubleshoot the method effectively. All validation procedures are based on the International Council for Harmonisation (ICH) guidelines[3][4][5].

Chromatographic Principle

The separation is based on the principles of reverse-phase chromatography. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. **Epigriseofulvin**, being a moderately nonpolar molecule, partitions between the stationary and mobile phases[6]. The specific ratio of organic solvent (acetonitrile) to aqueous buffer in the mobile phase is optimized to achieve effective separation of **Epigriseofulvin** from Griseofulvin and other potential impurities. The retention and resolution are governed by the hydrophobic interactions between the analyte and the C18 stationary phase; subtle differences in the three-dimensional structure between **Epigriseofulvin** and Griseofulvin allow for their chromatographic separation even on an achiral column[7][8]. UV detection at 290 nm is employed, corresponding to a strong absorbance maximum for the molecular structure, ensuring high sensitivity[9].

Materials and Instrumentation

Reagents and Standards

- **Epigriseofulvin** Reference Standard (purity $\geq 98\%$)
- Griseofulvin Reference Standard
- Acetonitrile (HPLC Grade)
- Formic Acid (ACS Grade, $\sim 99\%$)
- Methanol (HPLC Grade)
- Water (Deionized, 18.2 M Ω -cm resistivity)

Instrumentation

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance (0.01 mg readability).
- pH meter.
- Sonicator.

- Vortex mixer.
- Syringe filters (0.45 μm , PTFE or Nylon).

Detailed Experimental Protocols

Chromatographic Conditions

The selection of these parameters is based on established methods for Griseofulvin, optimized for the resolution of its epimer[9]. A C18 column provides the necessary hydrophobicity for retention, while the mobile phase composition ensures adequate elution and separation. Formic acid is used to control the pH, which improves peak shape and reproducibility.



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Preparation of Solutions

Rationale: Accurate preparation of standard solutions is fundamental to the quantification. A diluent similar to the mobile phase is chosen to ensure peak shape is not compromised by solvent effects.

- Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
- Standard Stock Solution (**Epigriseofulvin**):
 - Accurately weigh approximately 10 mg of **Epigriseofulvin** reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
- Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions (for Linearity):
 - Prepare a series of at least five concentrations by serially diluting the Standard Stock Solution with the diluent.
 - A suggested range for impurity quantification is 0.1 µg/mL to 5.0 µg/mL.

Sample Preparation (for Drug Product - Tablets)

Rationale: The goal of sample preparation is the efficient and complete extraction of the analyte from the sample matrix while removing interfering components[10][11]. Sonication aids in the dissolution of the tablet, and filtration removes insoluble excipients that could damage the HPLC column[12].

- Weigh and finely powder not fewer than 20 tablets to create a homogenous composite.
- Accurately weigh a portion of the powder equivalent to 100 mg of Griseofulvin and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent.
- Sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix well. This yields a nominal Griseofulvin concentration of 1000 µg/mL.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[3]. The validation process establishes, through documented evidence, that

the analytical procedure possesses a high degree of reliability and accuracy.

System Suitability

Causality: System suitability tests are performed before any sample analysis to verify that the chromatographic system is performing adequately. Parameters like theoretical plates, tailing factor, and reproducibility ensure that the system can generate accurate and precise results.

- Procedure: Inject the working standard solution (e.g., 1.0 µg/mL) six times.
- Acceptance Criteria:



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| % RSD of Retention Times | \leq 1.0% |

Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[13].

- Procedure:
 - Inject the diluent (blank) to check for interfering peaks at the retention time of **Epigriseofulvin**.

- Inject a solution of Griseofulvin to confirm resolution between the main component and **Epigriseofulvin**.
- Inject a spiked sample solution (placebo spiked with **Epigriseofulvin**) to ensure no interference from excipients.
- Acceptance Criteria: The blank should show no significant peaks at the retention time of **Epigriseofulvin**. The resolution between the Griseofulvin peak and the **Epigriseofulvin** peak must be ≥ 2.0 .

Linearity

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is essential for accurate quantification.

- Procedure: Prepare and inject a series of at least five concentrations of **Epigriseofulvin** (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 $\mu\text{g}/\text{mL}$).
- Acceptance Criteria: The correlation coefficient (r^2) of the calibration curve (peak area vs. concentration) should be ≥ 0.999 .

Accuracy (Recovery)

Causality: Accuracy assesses the closeness of the experimental value to the true value. It is determined by spiking a sample matrix (placebo) with known amounts of the analyte at different levels.

- Procedure: Prepare samples in triplicate by spiking a placebo blend with **Epigriseofulvin** at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration, such as 0.5, 1.0, and 1.5 $\mu\text{g}/\text{mL}$).
- Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level[3].

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

- Repeatability (Intra-day Precision):
 - Procedure: Analyze six replicate preparations of a sample spiked with **Epigriseofulvin** at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
 - Acceptance Criteria: The % RSD of the results should be $\leq 5.0\%$.
- Intermediate Precision (Inter-day Ruggedness):
 - Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
 - Acceptance Criteria: The % RSD of the combined results from both days should be $\leq 5.0\%$.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[14].

- Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of **Epigriseofulvin**.
- Acceptance Criteria:
 - LOD: S/N ratio of approximately 3:1.
 - LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be $\leq 10.0\%$.

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **Epigriseofulvin**.

Factors Affecting Chromatographic Separation



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